[(4-Methoxybenzoyl)thio]acetic acid
Overview
Description
Molecular Structure Analysis
The molecular structure of “[(4-Methoxybenzoyl)thio]acetic acid” can be represented by the InChI string: InChI=1S/C10H10O4S/c1-14-8-4-2-7(3-5-8)10(13)15-6-9(11)12/h2-5H,6H2,1H3,(H,11,12).Scientific Research Applications
Antimicrobial Applications
- Synthesis and Antimicrobial Evaluation : A study by Noolvi et al. (2016) involved synthesizing 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid and evaluated their antimicrobial activities against several strains of microbes, demonstrating significant activity (Noolvi, Patel, Kamboj, & Cameotra, 2016).
Chemical Synthesis and Modification
- One-Pot Electrochemical Thiocyanation : A 2006 study by Gitkis and Becker on the electrochemical thiocyanation of methoxybenzene in glacial acetic acid indicated high regio- and isomeric-selectivity, important for chemical synthesis processes (Gitkis & Becker, 2006).
- Anticancer Agent Synthesis : Lu et al. (2009) discovered and synthesized 4-substituted methoxybenzoyl-aryl-thiazoles as novel anticancer agents, showing improved antiproliferative activity against melanoma and prostate cancer cells (Lu, Li, Wang, Ross, Chen, Dalton, Li, & Miller, 2009).
Photodegradation Analysis
- Photo-Degradation in Thiazole-Containing Compounds : Wu, Hong, and Vogt (2007) analyzed the photo-degradation behavior of a pharmaceutical compound containing a thiazole structure, providing insights into the stability and degradation pathways of such compounds (Wu, Hong, & Vogt, 2007).
Green Chemistry
- Green Synthesis in Ionic Liquid Media : Shahvelayati, Hajiaghababaei, and Sarmad (2017) described an efficient and environmentally friendly synthesis of 2-(2-((4-Methoxybenzoyl)imino)-4-(4methoxyphenyl)thiazol-3(2H)-yl)-2-phenylacetic acid via a three-component tandem reaction in an ionic liquid, showcasing green chemistry approaches (Shahvelayati, Hajiaghababaei, & Sarmad, 2017).
Analytical Chemistry
- Solid-Phase Extraction and LC-MS/MS Analysis : Negreira et al. (2009) developed a method for determining derivatives of 2-hydroxybenzophenone in water samples using solid-phase extraction and liquid chromatography-tandem mass spectrometry, which can be relevant for analyzing similar compounds (Negreira, Rodríguez, Ramil, Rubí, & Cela, 2009).
Coordination Polymers
- Reversible Thermochromic Polymeric Thin Films : Troyano et al. (2018) reported the synthesis of coordination polymers based on copper(I)-thiophenolates, demonstrating reversible luminescent thermochromic behavior, which could have applications in sensor films and materials science (Troyano, Castillo, Martínez, Fernández‐Moreira, Ballesteros, Maspoch, Zamora, & Delgado, 2018).
Safety And Hazards
Safety data sheets advise to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling “[(4-Methoxybenzoyl)thio]acetic acid”. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
properties
IUPAC Name |
2-(4-methoxybenzoyl)sulfanylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4S/c1-14-8-4-2-7(3-5-8)10(13)15-6-9(11)12/h2-5H,6H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHTVEHDAPOAVIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)SCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20481155 | |
Record name | [(4-methoxybenzoyl)thio]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20481155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Methoxybenzoyl)thio]acetic acid | |
CAS RN |
57436-45-0 | |
Record name | 2-[(4-Methoxybenzoyl)thio]acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57436-45-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [(4-methoxybenzoyl)thio]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20481155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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